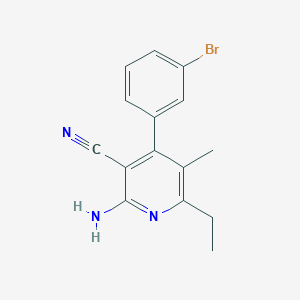
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine (CBMP) is a chemical compound that has been extensively studied for its potential therapeutic applications. CBMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been investigated for its role in modulating the activity of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In drug addiction research, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its ability to reduce drug-seeking behavior in animal models of addiction.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to bind to serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been shown to reduce anxiety and depression-like behaviors, as well as reduce drug-seeking behavior in models of addiction. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine has also been shown to have potential anti-cancer properties, by inhibiting the growth of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is its relatively simple synthesis method, which allows for easy production of the compound. 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is also relatively stable and can be stored for long periods of time. One limitation of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine. One area of interest is in the development of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine derivatives with improved pharmacological properties. Another area of interest is in the investigation of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine's potential therapeutic applications in other fields, such as pain management and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine as a white crystalline solid. The purity of 1-(3-chlorobenzoyl)-4-(4-methylcyclohexyl)piperazine can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-14-5-7-17(8-6-14)20-9-11-21(12-10-20)18(22)15-3-2-4-16(19)13-15/h2-4,13-14,17H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXHNQPEVJPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)
![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)


![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)

![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)